![molecular formula C17H20ClN5O B2859327 1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-78-0](/img/structure/B2859327.png)
1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C15H17ClN4
- Molecular Weight: 304.77 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and ethoxy groups enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival, particularly in cancer cells. The mechanism involves:
- Inhibition of Kinase Activity: The compound has been shown to inhibit various protein kinases, which play crucial roles in signaling pathways that regulate cell growth and apoptosis.
- Modulation of Cell Cycle: Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 8.0 |
HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Case Studies
-
Study on A549 Cells:
A study investigated the effects of the compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed activation of caspase pathways, indicating induction of programmed cell death. -
MCF-7 Cell Line Analysis:
In another study focusing on MCF-7 breast cancer cells, the compound was found to inhibit estrogen receptor signaling pathways, which are critical for the proliferation of these cells. This inhibition led to reduced cell growth and enhanced sensitivity to existing chemotherapeutic agents. -
HeLa Cell Response:
Research involving HeLa cells highlighted the compound's ability to disrupt microtubule formation during mitosis, leading to mitotic arrest and subsequent cell death. This action underscores its potential as a chemotherapeutic agent targeting rapidly dividing cells.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a 90-day oral toxicity study in rats, no significant adverse effects were observed at doses up to 100 mg/kg body weight per day. This indicates a favorable safety margin for potential therapeutic use.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-3-24-8-4-7-19-16-14-10-22-23(17(14)21-11-20-16)15-9-13(18)6-5-12(15)2/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKGYMDXZPYIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。